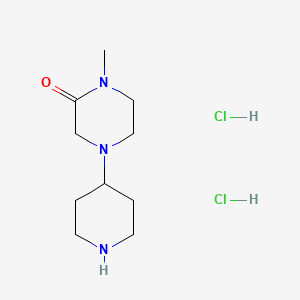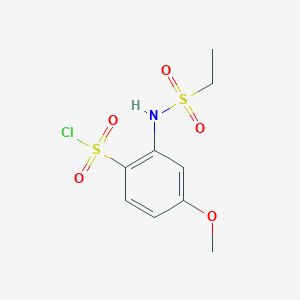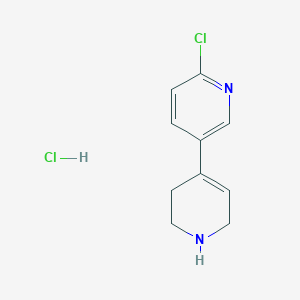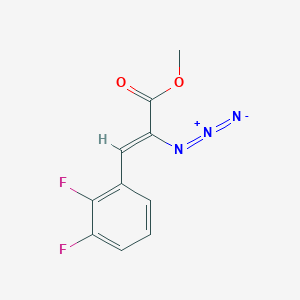
N1-methyl-1-phenylethane-1,2-diamine dimaleate
Übersicht
Beschreibung
N1-methyl-1-phenylethane-1,2-diamine dimaleate, also known as MPEDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPEDA is a diamine derivative that is commonly used as a ligand for metal complexes in various fields of chemistry, including catalysis, materials science, and bioinorganic chemistry. In
Wissenschaftliche Forschungsanwendungen
N1-methyl-1-phenylethane-1,2-diamine dimaleate has been extensively studied for its potential applications in various fields of scientific research. In bioinorganic chemistry, N1-methyl-1-phenylethane-1,2-diamine dimaleate has been used as a ligand for metal complexes to study their catalytic properties and biological activities. For example, N1-methyl-1-phenylethane-1,2-diamine dimaleate has been used to synthesize copper(II) and zinc(II) complexes that exhibit DNA cleavage activity and anticancer properties. In materials science, N1-methyl-1-phenylethane-1,2-diamine dimaleate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that exhibit gas storage and separation properties. In catalysis, N1-methyl-1-phenylethane-1,2-diamine dimaleate has been used as a ligand for palladium complexes that exhibit high catalytic activity in various organic reactions.
Wirkmechanismus
The mechanism of action of N1-methyl-1-phenylethane-1,2-diamine dimaleate is not well understood, but it is believed to involve the coordination of the diamine moiety with metal ions to form stable complexes. The resulting metal complexes may exhibit various biological and catalytic activities depending on the nature of the metal ion and the ligand environment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N1-methyl-1-phenylethane-1,2-diamine dimaleate have not been extensively studied, but some studies have reported that N1-methyl-1-phenylethane-1,2-diamine dimaleate and its metal complexes exhibit cytotoxicity towards cancer cells and antimicrobial activity against various pathogens. However, more research is needed to fully understand the biological effects of N1-methyl-1-phenylethane-1,2-diamine dimaleate and its metal complexes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N1-methyl-1-phenylethane-1,2-diamine dimaleate is its ability to form stable metal complexes that exhibit various biological and catalytic activities. N1-methyl-1-phenylethane-1,2-diamine dimaleate is also relatively easy to synthesize and purify, making it a useful building block for the synthesis of more complex ligands and metal complexes. However, one limitation of N1-methyl-1-phenylethane-1,2-diamine dimaleate is its potential toxicity towards living organisms, which may limit its use in biological applications.
Zukünftige Richtungen
There are several future directions for the study of N1-methyl-1-phenylethane-1,2-diamine dimaleate and its metal complexes. One direction is the synthesis of new metal complexes that exhibit enhanced biological and catalytic activities. Another direction is the study of the mechanism of action of N1-methyl-1-phenylethane-1,2-diamine dimaleate and its metal complexes at the molecular level. Additionally, the development of new synthetic routes for the synthesis of N1-methyl-1-phenylethane-1,2-diamine dimaleate and its derivatives may lead to the discovery of new ligands and metal complexes with novel properties. Overall, the study of N1-methyl-1-phenylethane-1,2-diamine dimaleate and its metal complexes has the potential to contribute to various fields of scientific research, including bioinorganic chemistry, materials science, and catalysis.
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;2*5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLRDPQRHNOKB-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(C1=CC=CC=C1)CN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)

![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)

![Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1430015.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)
![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)

![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)

![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)
